5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available and low-cost commodity chemicals, and it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group but have different substituents and applications.
Uniqueness: 5-Chloro-N-methyl-N-phenylthiophene-2-sulfonamide is unique due to its specific combination of a thiophene ring and sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-methyl-N-phenylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c1-13(9-5-3-2-4-6-9)17(14,15)11-8-7-10(12)16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGBAYVALVCFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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